((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane
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Overview
Description
((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane: is an organic compound with the molecular formula C13H18O2Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 2,6-dimethoxyphenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is performed between 2,6-dimethoxyiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane can undergo oxidation reactions, typically resulting in the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group, depending on the reagents and conditions used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,6-dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.
Reduction: Formation of 2,6-dimethoxyphenylethylene or 2,6-dimethoxyphenylethane.
Substitution: Formation of compounds where the trimethylsilyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry: ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through cross-coupling reactions and cycloaddition reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization and form stable structures.
Mechanism of Action
The mechanism of action of ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane primarily involves its reactivity towards various chemical reagents. The ethynyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The trimethylsilyl group can be cleaved under acidic or basic conditions, allowing for further functionalization of the molecule. The 2,6-dimethoxyphenyl ring provides stability and can participate in aromatic substitution reactions.
Comparison with Similar Compounds
Ethynyltrimethylsilane: Similar structure but lacks the 2,6-dimethoxyphenyl ring.
(2,6-Dimethoxyphenyl)acetylene: Similar structure but lacks the trimethylsilyl group.
(2,6-Dimethoxyphenyl)ethynyltrimethylgermane: Similar structure but contains a trimethylgermyl group instead of a trimethylsilyl group.
Uniqueness: ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane is unique due to the combination of the ethynyl group, trimethylsilyl group, and the 2,6-dimethoxyphenyl ring. This combination imparts specific reactivity and stability, making it a versatile compound in synthetic chemistry.
Biological Activity
((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane is a silane compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies concerning this compound, synthesizing findings from diverse research sources.
Chemical Structure
The compound can be represented as follows:
It features a 2,6-dimethoxyphenyl group attached to an ethynyl moiety and a trimethylsilyl group. This unique structure is believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer and antiviral properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs can exhibit significant anticancer effects. For instance, alkynyl-substituted compounds have shown efficacy in inhibiting various cancer cell lines. The potential mechanisms include:
- Inhibition of Cell Proliferation : Compounds similar to this compound have demonstrated IC50 values in the nanomolar range against tumor cell lines such as Hep3B and SNU-16 .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, enhancing their therapeutic potential.
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly against viruses like Dengue and CHIKV. The following points summarize its antiviral efficacy:
- Mechanism of Action : Similar compounds have been shown to inhibit viral replication by targeting host kinases essential for viral entry and replication .
- In Vitro Efficacy : In vitro studies have reported significant antiviral activity with EC50 values indicating effective inhibition of viral replication .
Case Studies
Several studies have highlighted the biological activities of related compounds that may provide insights into the potential effects of this compound.
Study 1: Anticancer Effects
A study on alkynyl-substituted heterocycles demonstrated that these compounds could inhibit FGFR kinases with IC50 values below 100 nM, leading to reduced proliferation in various cancer cell lines . This suggests a promising avenue for further exploration of this compound in cancer therapy.
Study 2: Antiviral Mechanisms
Research focused on selective AAK1 and GAK inhibitors has shown that similar compounds effectively modulate cellular pathways critical for viral infections. The findings indicate that targeting these pathways can enhance antiviral responses in human primary cells .
Data Tables
Activity Type | Cell Line/Pathogen | IC50/EC50 (nM) | Mechanism |
---|---|---|---|
Anticancer | Hep3B | <100 | FGFR inhibition |
Antiviral | DENV | <40 | Kinase inhibition |
Properties
Molecular Formula |
C13H18O2Si |
---|---|
Molecular Weight |
234.37 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H18O2Si/c1-14-12-7-6-8-13(15-2)11(12)9-10-16(3,4)5/h6-8H,1-5H3 |
InChI Key |
YCIXSHHKJQRXPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C#C[Si](C)(C)C |
Origin of Product |
United States |
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